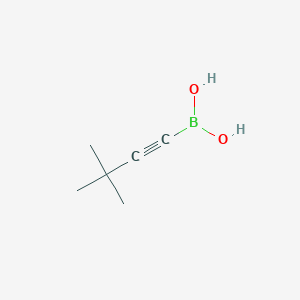![molecular formula C7H9F2NO2 B13465588 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-azabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo Structure: The initial step involves the formation of the azabicyclo[2.1.1]hexane core. This can be achieved through a [2+2] cycloaddition reaction of suitable dienes.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions with reagents such as sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of azide derivatives.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Employed in the development of novel materials with unique properties due to its rigid bicyclic structure.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The azabicyclo structure provides conformational rigidity, which can influence the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-(Difluoromethyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of a difluoromethyl group and an azabicyclo[2.1.1]hexane core. This combination imparts distinct physicochemical properties, such as increased lipophilicity and conformational stability, making it a valuable scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C7H9F2NO2 |
|---|---|
Poids moléculaire |
177.15 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-4(9)6-1-7(2-6,5(11)12)10-3-6/h4,10H,1-3H2,(H,11,12) |
Clé InChI |
OOVLAEQCHQRZCE-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(NC2)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



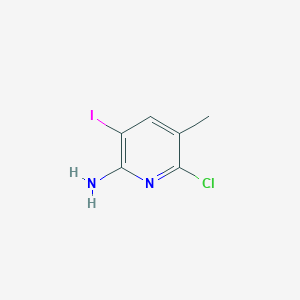
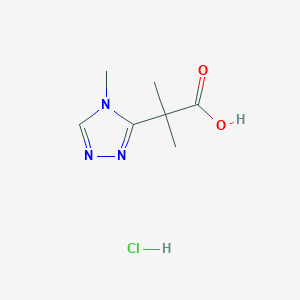
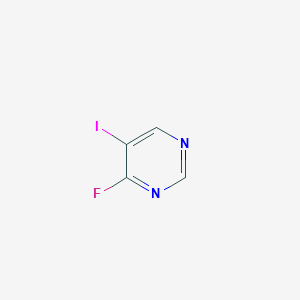
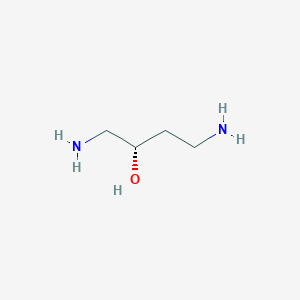
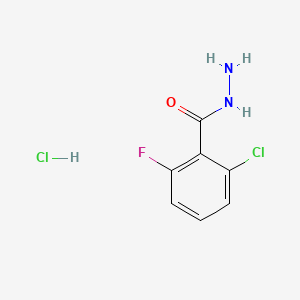
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
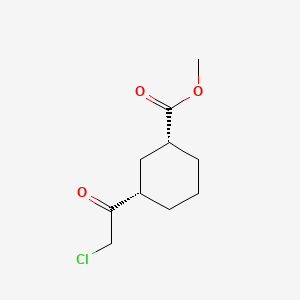
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
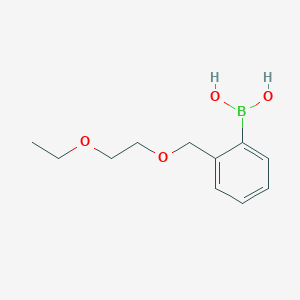
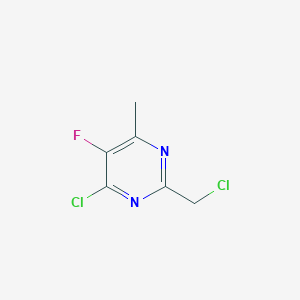
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
